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Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate

PROTAC linker molecular weight structural comparison

Choose Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate when your heterobifunctional degrader requires a pre‑organized, rigid linker that mimics E3 ligase substrate interactions. The 2,5‑dioxoimidazolidine (hydantoin) ring introduces two additional H‑bond acceptor carbonyls absent in simple piperidine derivatives, constraining 3D geometry and reducing the entropic penalty of ternary complex formation. With a calculated XLogP3 of 0.7 versus 2.1 for the piperidine‑only analogue, this methyl ester building block maintains solubility during early lead optimization and allows straightforward amide‑bond formation to install diverse warheads. Ideal for PROTACs targeting cereblon or similarly sensitive E3 ligases.

Molecular Formula C17H19N3O5
Molecular Weight 345.355
CAS No. 2034560-11-5
Cat. No. B2499444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate
CAS2034560-11-5
Molecular FormulaC17H19N3O5
Molecular Weight345.355
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1C(=O)N2CCC(CC2)N3C(=O)CNC3=O
InChIInChI=1S/C17H19N3O5/c1-25-16(23)13-5-3-2-4-12(13)15(22)19-8-6-11(7-9-19)20-14(21)10-18-17(20)24/h2-5,11H,6-10H2,1H3,(H,18,24)
InChIKeyGEKXKWRGYUHWFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate (CAS 2034560-11-5) – Chemical Identity and Core Utility


Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate (CAS 2034560-11-5) is a synthetic small molecule comprised of a benzoate ester, a piperidine linker, and a terminal 2,5-dioxoimidazolidine (hydantoin) ring. Its molecular weight is 345.3 g/mol with a calculated XLogP3 of 0.7, indicating balanced lipophilicity [1]. The compound is primarily employed as a chemical building block in medicinal chemistry, notably for the assembly of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, where its hydantoin moiety can serve as a recognition element for E3 ubiquitin ligases or as a structurally rigidified linker module [2].

Why Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate Cannot Be Replaced by Simpler Piperidine-Benzoate Analogs


Interchanging Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate with structurally related compounds such as Methyl 2-(piperidine-1-carbonyl)benzoate (CAS 24676-90-2) risks compromising the molecular recognition and physicochemical profile of the final conjugate. The 2,5-dioxoimidazolidine ring introduces two additional hydrogen bond acceptor carbonyls and constraints that are absent in the unsubstituted piperidine derivative, altering both the 3D geometry and the hydrogen-bonding capacity of the linker [1]. While no direct functional head-to-head comparison for this precise compound is reported in the current literature, class-level evidence on hydantoin-containing ligands demonstrates that these modifications can significantly impact binding affinity to E3 ligase targets and cellular permeability relative to flexible alkyl linkers [2].

Quantitative Physicochemical Differentiation of Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate Against Structural Comparators


Molecular Weight and Bulkiness Compared to Unsubstituted Piperidine Linker

The target compound (MW 345.3 g/mol) carries a 98 Da heavier mass than the direct comparator Methyl 2-(piperidine-1-carbonyl)benzoate (MW 247.3 g/mol) due to the appended 2,5-dioxoimidazolidine ring [1]. This difference directly influences the overall size of a PROTAC molecule, which is a critical parameter for both cell permeability and the ternary complex formation with the target protein and E3 ligase. A larger linker can extend the reach of the two warheads but may simultaneously reduce passive permeability.

PROTAC linker molecular weight structural comparison

Hydrogen Bond Acceptor Count: Enhanced Interaction Potential

The target compound possesses a total of 5 hydrogen bond acceptor (HBA) atoms, compared to only 3 HBA for the unsubstituted piperidine-benzoyl linker Methyl 2-(piperidine-1-carbonyl)benzoate [1]. The two extra acceptors originate from the carbonyl groups of the hydantoin ring. This increased hydrogen-bonding capacity can participate in critical intermolecular interactions with the E3 ligase (e.g., cereblon) or the protein of interest, potentially influencing the stability of the ternary complex.

hydrogen bonding linker design E3 ligase

Lipophilicity Tuning (XLogP3) for Optimized Cell Permeability

The calculated XLogP3 of the target compound is 0.7, which is 1.4 log units lower than the 2.1 value of the comparator Methyl 2-(piperidine-1-carbonyl)benzoate [1]. This reduced lipophilicity arises from the addition of the polar hydantoin ring and suggests that the compound is more water-soluble and may exhibit different passive membrane permeation kinetics. In the context of PROTAC design, moderate lipophilicity is often desirable to balance solubility and permeability.

lipophilicity ADME bioavailability

Optimal Application Scenarios for Methyl 2-[4-(2,5-dioxoimidazolidin-1-yl)piperidine-1-carbonyl]benzoate in Scientific Procurement


PROTAC Linker Providing a Constrained Hydantoin Recognition Motif

When designing a heterobifunctional degrader that requires a pre-organized, rigid linker with a hydantoin terminus capable of mimicking key E3 ligase substrate interactions, this compound offers a significant advantage over fully flexible alkyl or piperidine-only linkers. The constrained geometry of the 2,5-dioxoimidazolidine ring may pre-orientate hydrogen bond acceptors for optimal binding to cereblon or similar E3 ligase surfaces, potentially reducing the entropic penalty of ternary complex formation, as inferred from class-level data on related hydantoin-based antagonists [1].

Building Block for Development of P2X7 Receptor Antagonists

The 2,5-dioxoimidazolidine scaffold is a privileged structure for P2X7 receptor antagonism, and the piperidine-benzoate linker present in this compound can be further functionalized to explore SAR around the tyrosine backbone motif, as demonstrated in the development of potent and selective P2X7R inhibitors [1]. The built-in methyl ester handle allows for straightforward amide bond formation to install diverse warheads.

Chemical Probe for Targeted Protein Degradation with Tuned Lipophilicity

For research groups focused on degrading proteins that are sensitive to the overall physicochemical properties of the degrader, the lower intrinsic XLogP3 of 0.7 (versus 2.1 for the simple piperidine analog) makes this a preferred starting point when aiming to maintain solubility and minimize off-target membrane interactions during the early lead optimization phase [2].

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